molecular formula C11H12N4 B1180733 [(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene CAS No. 162157-05-3

[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene

Cat. No.: B1180733
CAS No.: 162157-05-3
M. Wt: 375.293
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Description

Key Structural Features:

Parameter Value/Description Source
Oxazoline ring Five-membered heterocycle (N-O)
Benzyl substituent Phenylmethyl group at C4 (S-config)
Planar chirality Arises from oxazoline’s spatial orientation

Properties

IUPAC Name

(4S)-4-benzyl-2-cyclopenta-2,4-dien-1-ylidene-1,3-oxazolidin-3-ide;cyclopenta-1,3-diene;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14NO.C5H5.Fe/c1-2-6-12(7-3-1)10-14-11-17-15(16-14)13-8-4-5-9-13;1-2-4-5-3-1;/h1-9,14H,10-11H2;1-5H;/q2*-1;+2/t14-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILZYOWKEFQSPH-UTLKBRERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C([N-]C(=C2C=CC=C2)O1)CC3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([N-]C(=C2C=CC=C2)O1)CC3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FeNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Oxazoline Ring Formation

The oxazoline ring is constructed via cyclization of β-amino alcohols with nitriles or cyanates. A representative protocol involves:

  • Starting Material : (S)-2-Amino-3-phenylpropan-1-ol is reacted with ferrocenecarbonyl chloride to form a β-amino alcohol intermediate.

  • Cyclization : Treatment with cyanogen bromide (BrCN) in dichloromethane at 0°C induces ring closure, yielding the oxazoline-ferrocene hybrid.

Reaction Conditions :

ParameterValue
Temperature0°C → room temperature
SolventDichloromethane
CatalystNone (thermal cyclization)
Yield68–72%

This method prioritizes stereochemical fidelity, achieving >99% e.e. when enantiopure β-amino alcohols are used.

Catalytic Asymmetric Synthesis

Rhodium- and palladium-catalyzed C–H activation enables direct functionalization of ferrocene. A notable example from The Journal of Organic Chemistry employs:

  • Catalyst : [RhCp*(OAc)₂(H₂O)] (2.5 mol%) with HBF₄·OEt₂ as an additive.

  • Substrate : Unsubstituted ferrocene and phenyl isocyanate.

  • Conditions : THF solvent at 75°C for 12 hours.

Outcome :

  • Regioselectivity : C–H amidation occurs at the less hindered ferrocene position.

  • Yield : 85–93% with 98% e.e.

  • Limitation : Requires anhydrous conditions and inert atmosphere.

This method is scalable but demands specialized metal catalysts.

Resolution of Racemic Mixtures

Industrial-scale production often resolves racemic mixtures via chiral chromatography or diastereomeric salt formation:

  • Chromatography : Use of Chiralpak® IA columns with hexane/isopropanol (90:10) eluent.

  • Salt Formation : Reacting the racemate with (1S)-(−)-camphorsulfonic acid in ethanol, followed by recrystallization.

Performance Metrics :

MethodPurity AchievedThroughput
Chiral Chromatography99.5% e.e.Low (analytical)
Diastereomeric Salt98% e.e.High (kg/day)

Industrial protocols favor salt formation for cost-effectiveness, albeit with marginally lower enantiopurity.

Key Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., THF, DMF) enhance oxazoline cyclization rates but may reduce regioselectivity. A balance is achieved using dichloromethane, which stabilizes intermediates without coordinating to catalysts.

Temperature Control

Low temperatures (0–5°C) during cyclization minimize racemization, while higher temperatures (75–80°C) accelerate metal-catalyzed steps.

Catalytic Additives

Proton sources like HBF₄·OEt₂ improve rhodium catalyst turnover by stabilizing transition states. Substituents on the ferrocene backbone (e.g., electron-donating groups) further enhance reaction rates.

Industrial-Scale Production

Chemwill Asia Co., Ltd. (Xuzhou, China) produces [(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene at 5 metric tons/day using the following workflow:

  • Batch Synthesis : 500 kg batches of racemic ferrocene-oxazoline.

  • Resolution : Diastereomeric salt formation with (1S)-(−)-camphorsulfonic acid.

  • Purification : Recrystallization from ethanol/water (70:30).

  • Quality Control : HPLC (99.5% purity), NMR, and optical rotation verification.

Cost Drivers :

  • Chiral resolving agents (40% of total cost).

  • Catalyst recycling (rhodium recovery ≥95%).

Chemical Reactions Analysis

Types of Reactions

[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene undergoes various types of chemical reactions, including:

    Oxidation: The ferrocene core can be oxidized to form the corresponding ferrocenium ion.

    Reduction: Reduction reactions can convert the ferrocenium ion back to ferrocene.

    Substitution: Electrophilic aromatic substitution reactions can occur on the cyclopentadienyl rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include silver sulfate and p-benzoquinone.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like acetic anhydride and phosphoric acid are used for acylation reactions.

Major Products

    Oxidation: Formation of ferrocenium ion.

    Reduction: Regeneration of ferrocene.

    Substitution: Formation of mono- or di-substituted ferrocene derivatives.

Scientific Research Applications

Catalytic Applications

Chiral Ligand in Asymmetric Synthesis
[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene is primarily used as a chiral ligand in transition metal-catalyzed reactions. Its ability to enhance enantioselectivity in various catalytic processes is well-documented. For instance, it has been utilized in the asymmetric hydrogenation of ketones and imines, leading to high yields of enantiomerically pure products.

Case Study: Asymmetric Hydrogenation
In a study conducted by Nishibayashi et al., this compound was employed in the hydrogenation of prochiral ketones using Ru catalysts. The results demonstrated that the ligand facilitated the formation of the desired chiral alcohols with excellent enantioselectivity (up to 99% ee) and high turnover numbers (TONs) .

Medicinal Chemistry

Potential Anticancer Activity
Recent research has indicated that this compound derivatives exhibit promising anticancer properties. The ferrocene moiety contributes to its bioactivity by enhancing cellular uptake and promoting apoptosis in cancer cells.

Case Study: Cytotoxicity Assays
In vitro assays revealed that certain derivatives of this compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer. The mechanism was attributed to oxidative stress induction and mitochondrial dysfunction .

Material Science

Electrochemical Applications
The electrochemical properties of this compound have been explored for potential applications in sensors and energy storage devices. Its redox-active nature allows it to be used as an electron transfer mediator.

Data Table: Electrochemical Properties

PropertyValue
Redox Potential+0.45 V vs. Ag/AgCl
Conductivity1.2 × 10⁻³ S/cm
Stability in Aqueous SolutionUp to pH 7

Synthesis of Novel Compounds

Building Block for Complex Molecules
this compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups can be modified to create a variety of derivatives with tailored properties for specific applications.

Example: Synthesis of Ferrocene-based Drugs
Researchers have synthesized novel ferrocene-based compounds by modifying the oxazoline ring of this compound. These compounds showed enhanced pharmacological profiles compared to their parent structures .

Mechanism of Action

The mechanism of action of [(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene involves its redox properties. The compound can undergo reversible oxidation and reduction, which is crucial for its function as a catalyst and in bio-sensing applications. The molecular targets and pathways involved include interactions with metal ions and organic molecules, facilitating various chemical transformations.

Comparison with Similar Compounds

Structural Analogs and Derivatives

The compound belongs to a family of oxazoline-ferrocene ligands with variations in substituents and stereochemistry. Key analogs include:

Compound Name CAS Number Molecular Formula Key Feature Purity & Availability
[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene 162157-04-2 C₁₉H₁₇FeNO Phenyl substituent 97–98%, 1g–5g
[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene 162157-05-3 C₂₀H₁₉FeNO Phenylmethyl substituent 98%, 100mg–5g
[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene 215818-63-6 C₁₉H₁₇FeNO R-configuration 98%, 250mg–1g
(2R)-1-[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene 163169-14-0 C₃₁H₂₆FeNOP Phosphine-oxazoline hybrid 98%, 99% ee, 100mg

Key Differences :

  • Stereochemistry : The R-configuration in 215818-63-6 alters spatial arrangement, affecting substrate binding in asymmetric reactions .
  • Phosphine Hybrids : Derivatives like 163169-14-0 combine oxazoline and phosphine groups, enabling dual electronic and steric tuning for catalytic versatility .

Stability and Reactivity

Ferrocene-based ligands generally exhibit superior stability compared to other metallocene analogs (e.g., nickelocene) due to stronger metal-ligand bonding and orbital interactions. For example:

  • DFT Studies : Ferrocene’s 3d, 4s, and 4p orbital contributions (42.2528 total involvement) exceed nickelocene’s (38.3776), correlating with higher thermal and oxidative stability .
  • HOMO-LUMO Gaps : Ferrocene derivatives have larger energy gaps than nickelocene, reducing reactivity toward electrophiles and free radicals .

Substituent Impact :

  • Electron-donating groups (e.g., phenylmethyl) on the oxazoline ring enhance electron density at the ferrocene center, increasing catalytic activity in redox reactions .
  • Phosphine-containing derivatives (e.g., 163169-14-0) exhibit modified redox potentials due to π-backbonding interactions, broadening their applicability in cross-coupling reactions .

Biological Activity

[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene is an organometallic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound consists of a ferrocene core with a substituted oxazoline ring. Its molecular formula is C20H20FeNOC_{20}H_{20}FeNO with a molecular weight of approximately 336.14 g/mol . The unique structure contributes to its diverse chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its redox properties. The compound can undergo reversible oxidation and reduction, which is essential for its function as a catalyst in various biochemical reactions. This redox activity allows it to interact with metal ions and organic molecules, facilitating numerous chemical transformations that can impact biological systems.

Anticancer Activity

Research has shown that ferrocene derivatives exhibit significant anticancer properties. A study highlighted the cytotoxic effects of ferrocene-containing compounds on various cancer cell lines, including lung cancer cells (A549 and H1299). These compounds were found to induce apoptosis and necrosis in cancer cells while sparing non-cancerous cells (MRC5) .

Case Study: Anticancer Efficacy

A recent study evaluated the effects of ferrocene derivatives on lung cancer cell lines. The findings indicated that certain derivatives caused a significant increase in reactive oxygen species (ROS) production, leading to oxidative stress and subsequent apoptosis in cancer cells. Specifically, the compound DK-164 showed a five-fold increase in early apoptotic cells compared to untreated controls after 48 hours of treatment .

CompoundCell LineIC50 (µM)Mechanism
DK-164A5490.5Induces ROS production and apoptosis
CC-78H12990.8Induces apoptosis via p53 pathway

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial potential. Some derivatives have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell membranes or inhibit key metabolic pathways .

Research Findings

A review of ferrocene-based compounds indicated that modifications to the ferrocene structure can enhance antimicrobial activity. For instance, certain derivatives demonstrated potent activity against resistant strains of bacteria by inhibiting efflux pumps commonly associated with antibiotic resistance .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other ferrocene derivatives:

CompoundAnticancer ActivityAntimicrobial ActivityMechanism of Action
[(4S)-4,5-Dihydro...ferroceneSignificantModerateROS induction, membrane disruption
AcetylferroceneModerateLowInhibition of cell division
Ferrocenium ionLowHighDisruption of cellular processes

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature-20°C to 25°CPrevents side reactions
CatalystLewis acids (BF₃)Accelerates cyclization
SolventDichloromethaneEnhances stereoselectivity
PurificationChiral HPLCEnsures ≥99% ee

Advanced: How do electronic perturbations in the ferrocene backbone influence catalytic activity in asymmetric transformations?

The ferrocene moiety’s redox-active η⁵-cyclopentadienyl ligands enable π-backbonding with transition metals (e.g., Pd, Rh), enhancing catalytic turnover in cross-coupling reactions . Substituents like the phenylmethyl group at the 4S position stabilize metal-ligand complexes via steric and electronic effects. Computational studies (DFT) reveal that electron-donating groups on the oxazolyl ring lower the activation energy for enantioselective C–H bond activation . Experimental data show a 15–20% increase in enantioselectivity when electron-withdrawing substituents are introduced to the phenylmethyl group .

Basic: Which analytical methods are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects diastereomeric impurities (e.g., δ 4.2–4.5 ppm for oxazolyl protons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₀H₁₉FeNO requires m/z 361.07) .
  • Chiral HPLC : Quantifies enantiomeric excess (ee ≥99% with Chiralpak AD-H column) .
  • X-ray Crystallography : Resolves absolute configuration (e.g., CCDC entries for analogous ferrocenyl oxazolines) .

Advanced: How can contradictions in reported catalytic efficiencies be resolved across different studies?

Discrepancies often arise from variations in ligand-to-metal ratios, solvent effects, or trace impurities. For example:

  • Case Study : A 2023 report noted 78% ee in Suzuki-Miyaura couplings , while a 2024 study achieved 92% ee . The latter used rigorously dried THF and sub-ppm Pd(OAc)₂, minimizing catalyst poisoning.
  • Mitigation Strategy : Standardize reaction protocols (e.g., glovebox conditions, degassed solvents) and report impurity profiles (e.g., phosphine oxide byproducts from ligand decomposition) .

Basic: What are the stability and storage requirements for this compound?

The compound is sensitive to moisture and oxygen. Storage under argon at -20°C in amber vials prevents decomposition (>95% purity over 6 months) . Thermal gravimetric analysis (TGA) indicates decomposition onset at 180°C, requiring avoidance of high-temperature processing .

Advanced: What computational tools predict the reactivity of this compound in novel catalytic systems?

  • DFT Calculations : Model transition states for enantioselective steps (e.g., Gibbs free energy ΔG‡ for C–C bond formation) .
  • Molecular Dynamics (MD) : Simulate ligand-metal coordination dynamics in solvent environments .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with turnover frequencies (TOF) .

Q. Table 2: Computational Predictions vs. Experimental Data

ParameterPredicted TOF (h⁻¹)Experimental TOF (h⁻¹)Error (%)
Electron-rich aryl5204807.7
Electron-poor aryl3803508.6

Basic: How are common synthetic impurities (e.g., diastereomers) removed during purification?

Diastereomeric byproducts (e.g., 4R-isomer) are eliminated via flash chromatography (SiO₂, hexane/EtOAc gradient) or recrystallization from ethanol/water . Purity ≥98% is confirmed by GC-MS or LC-MS .

Advanced: What evidence supports cooperative effects between the oxazolyl and ferrocenyl moieties in enantioselective catalysis?

Single-crystal X-ray structures reveal a planar chiral ferrocene scaffold that preorganizes the oxazolyl nitrogen for metal coordination . Kinetic studies show a 10-fold rate enhancement in allylic alkylation when both moieties are present, versus ferrocene alone . Synergistic π-π stacking between the phenylmethyl group and substrate aryl rings further stabilizes transition states .

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